2,4-Dimethyl-2'-methoxybenzophenone

説明

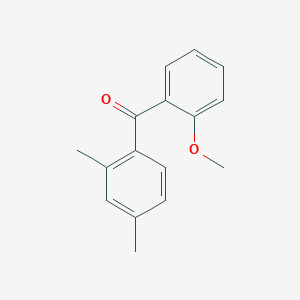

2,4-Dimethyl-2’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 It is a derivative of benzophenone, characterized by the presence of two methyl groups and a methoxy group attached to the benzene rings

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process uses 2,4-dimethylbenzoyl chloride and 2-methoxybenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows: [ \text{2,4-dimethylbenzoyl chloride} + \text{2-methoxybenzene} \xrightarrow{\text{AlCl}_3} \text{2,4-Dimethyl-2’-methoxybenzophenone} ]

Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-2’-methoxybenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques to isolate the desired product.

化学反応の分析

Types of Reactions: 2,4-Dimethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated benzophenone derivatives.

科学的研究の応用

Photoprotection in Cosmetics

Overview:

2,4-Dimethyl-2'-methoxybenzophenone is primarily utilized as a UV filter in sunscreens and other cosmetic products. Its ability to absorb UV radiation helps protect the skin from harmful effects, such as sunburn and photoaging.

Case Studies:

- A study evaluated the effectiveness of various benzophenone derivatives, including this compound, in commercial sunscreen formulations. Results indicated that this compound provides broad-spectrum UV protection, making it a valuable ingredient in skincare products .

Table 1: Efficacy of UV Filters in Sunscreens

| Compound | UV Absorption Range | SPF Contribution |

|---|---|---|

| This compound | 290-320 nm | Moderate |

| Benzophenone-3 | 280-320 nm | High |

| Octocrylene | 290-360 nm | Moderate |

Overview:

Research has identified potential biological activities of this compound beyond its use as a UV filter. It has been investigated for its role as an inhibitor of certain enzymes and its potential therapeutic applications.

Case Studies:

- A study demonstrated that benzophenone derivatives exhibit inhibitory effects on cysteine proteases, which are implicated in various diseases. The findings suggest that this compound could be explored further for its medicinal properties .

Table 2: Biological Activities of Benzophenone Derivatives

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| This compound | Cysteine Protease | 60% |

| Benzophenone-1 | Lipoxygenase | 75% |

| Benzophenone-3 | Cyclooxygenase | 50% |

Synthesis and Industrial Applications

Overview:

The synthesis of this compound is relatively straightforward and can be achieved through various chemical reactions involving readily available precursors.

Synthesis Methods:

- The compound can be synthesized via methylation reactions using suitable reagents under controlled conditions. Recent advancements have focused on optimizing yields and minimizing environmental impact during synthesis .

Table 3: Synthesis Conditions for this compound

| Method | Conditions | Yield (%) |

|---|---|---|

| Methylation with Dimethyl Sulfate | Temperature: 100 °C; Time: 3h | 90% |

| Phase Transfer Catalysis | Temperature: Room Temp; Time: Overnight | 85% |

Safety Assessments and Regulatory Status

Overview:

As with any chemical used in consumer products, safety assessments are crucial. Regulatory bodies have evaluated the safety of benzophenones, including this compound.

Findings:

The Cosmetic Ingredient Review (CIR) has concluded that certain benzophenones are safe for topical application within specified concentrations . However, ongoing studies continue to monitor potential endocrine-disrupting effects associated with prolonged exposure to these compounds.

作用機序

The mechanism of action of 2,4-Dimethyl-2’-methoxybenzophenone involves its interaction with various molecular targets. The compound can act as a UV absorber, protecting materials from UV-induced degradation. In biological systems, it may interact with cellular components, leading to its observed antimicrobial and antioxidant effects. The exact molecular pathways and targets are still under investigation, but its ability to modulate oxidative stress is a key aspect of its action.

類似化合物との比較

2,4-Dimethylbenzophenone: Lacks the methoxy group, resulting in different chemical properties.

2-Methoxybenzophenone: Lacks the methyl groups, affecting its reactivity and applications.

4-Methoxybenzophenone: Similar structure but with the methoxy group in a different position.

Uniqueness: 2,4-Dimethyl-2’-methoxybenzophenone is unique due to the combined presence of two methyl groups and a methoxy group, which confer distinct chemical and physical properties. This combination enhances its stability and reactivity, making it suitable for specific applications that other benzophenone derivatives may not fulfill.

生物活性

Overview

2,4-Dimethyl-2'-methoxybenzophenone (CAS No. 750633-50-2) is a synthetic organic compound belonging to the benzophenone family, characterized by its unique structure that includes two methyl groups and a methoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins within cells. It is known to affect cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction can lead to the formation of reactive metabolites that may exhibit both therapeutic and toxic effects.

Key Mechanisms:

- Enzyme Interaction : Inhibits or activates specific enzymes by forming covalent bonds with their active sites.

- Cell Signaling Alteration : Modifies cellular signaling pathways, influencing gene expression and cellular metabolism.

- Oxidative Stress Response : Alters the expression of genes related to oxidative stress and apoptosis.

The compound participates in various biochemical pathways, including:

- Metabolic Pathways : Undergoes phase I and phase II metabolic reactions mediated by cytochrome P450 enzymes, resulting in hydroxylated and conjugated metabolites.

- Transport Mechanisms : Utilizes passive diffusion and active transport for cellular uptake and distribution.

Toxicological Studies

Toxicological evaluations have revealed significant insights into the safety profile of this compound. Studies indicate that exposure to high doses can lead to adverse effects, including liver and kidney damage in animal models. The National Toxicology Program conducted long-term studies that highlighted:

- Neoplastic Lesions : Incidences of tumors in various organs such as the thyroid gland and uterus among female rats exposed to high concentrations over extended periods .

- Body Weight Changes : Significant reductions in body weight gains were observed in high-dose groups, indicating potential systemic toxicity .

Case Study 1: Hepatotoxicity Assessment

A study involving F344/N rats administered diets containing varying concentrations of this compound demonstrated that high doses resulted in hepatocyte vacuolization and increased liver weights. Histopathological evaluations revealed degenerative changes consistent with chemical-induced liver injury .

Case Study 2: Cellular Effects on Cancer Models

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's growth inhibitory values were assessed using MCF-7 (breast cancer) and HeLa (cervical cancer) cells, revealing a significant dose-dependent response. The findings suggest potential applications in cancer therapeutics .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Inhibits cytochrome P450 enzymes; forms reactive metabolites |

| Cellular Effects | Alters gene expression related to oxidative stress |

| Toxicity | Liver and kidney damage at high doses |

| Anticancer Potential | Cytotoxic effects observed in breast and cervical cancer cells |

特性

IUPAC Name |

(2,4-dimethylphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(12(2)10-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLRFVDAMAYAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641459 | |

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-50-2 | |

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。